Methyl 3-acetamido-4-methylbenzoate
Description
Historical Perspectives and Evolution of Benzoic Acid Derivatives in Chemical Research
The journey of benzoic acid and its derivatives began in the 16th century with its discovery through the dry distillation of gum benzoin. wikipedia.orgchemeurope.com Early industrial production methods, developed in the late 1800s, were based on the hydrolysis of benzotrichloride (B165768) or the decarboxylation of phthalic anhydride (B1165640). ymerdigital.com A significant advancement came with the work of Justus von Liebig and Friedrich Wöhler in 1832, who determined the structure of benzoic acid. chemeurope.com This foundational understanding paved the way for extensive research into its derivatives.
Initially, benzoic acid was utilized for its medicinal properties, serving as an antiseptic and analgesic in the early 20th century. wikipedia.org In 1875, Salkowski's discovery of its antifungal properties led to its use as a food preservative, a role it and its salts continue to play today. wikipedia.orgchemeurope.comacs.org Over time, the focus of research expanded to the synthesis and application of a vast array of benzoic acid derivatives. These compounds are now integral to various industries, serving as precursors for phenols, plasticizers, and fragrances. researchgate.net The modern era of benzoic acid production is dominated by the catalytic oxidation of toluene, an environmentally conscious process that yields high purity products. chemeurope.comacs.org
Significance of Substituted Benzoate (B1203000) Esters in Contemporary Synthetic Chemistry
Substituted benzoate esters are a crucial class of compounds in modern organic synthesis. numberanalytics.com They serve as versatile intermediates for creating more complex molecules, including pharmaceuticals and agrochemicals. The reactivity of the ester group allows for a variety of transformations, such as hydrolysis to carboxylic acids, reduction to alcohols, and conversion to amides. libretexts.org
The substituents on the benzene (B151609) ring play a critical role in directing the reactivity of the molecule. For instance, electrophilic aromatic substitution reactions can be guided to specific positions on the ring based on the electronic nature of the existing groups. wikipedia.org This controlled reactivity makes substituted benzoate esters valuable building blocks in the targeted synthesis of complex organic structures. Furthermore, the ester functionality itself can be manipulated through reactions like transesterification to introduce different alcohol moieties. numberanalytics.com
Structural Features and Potential Reactivity Implications of Methyl 3-acetamido-4-methylbenzoate
The structure of this compound incorporates several key functional groups that dictate its chemical behavior. The molecule consists of a benzene ring substituted with a methyl group, an acetamido group, and a methyl ester group.
The acetamido group, with its nitrogen atom, can influence the electronic properties of the benzene ring and participate in hydrogen bonding, which can be crucial for interactions with biological targets. The methyl group at the 4-position and the acetamido group at the 3-position create a specific substitution pattern that influences the regioselectivity of further reactions on the aromatic ring. The methyl ester group is a site for nucleophilic attack, allowing for its conversion into other functional groups like carboxylic acids or amides. libretexts.orgwikipedia.org
Overview of Key Research Avenues for this compound and its Structural Analogs
Research involving this compound and its analogs is primarily focused on their utility as synthetic intermediates. For instance, derivatives of 3-acetamido-4-methyl benzoic acid have been synthesized and investigated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes. nih.gov
The synthesis of various analogs, such as those with different substituents on the benzene ring or modifications to the acetamido and ester groups, allows for the exploration of structure-activity relationships. For example, the related compound, Methyl 3-amino-4-methylbenzoate, is used in the synthesis of perfluoroalkylated indoles, which are valuable in drug development. chemicalbook.com The study of these analogs helps to understand how specific structural features contribute to the chemical and biological properties of the molecule.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol cymitquimica.com |
| Appearance | Beige powder chemicalbook.com |
| Purity | >98.0% (GC) tcichemicals.com |
Synthesis of this compound
A common synthetic route to this compound starts from 3-amino-4-methylbenzoic acid. This starting material is first subjected to an esterification reaction, typically by refluxing with methanol (B129727) in the presence of an acid catalyst like thionyl chloride, to produce Methyl 3-amino-4-methylbenzoate. chemicalbook.com The subsequent step involves the acetylation of the amino group.
Alternatively, the synthesis can begin with the nitration of 4-methylbenzoic acid to yield 4-methyl-3-nitrobenzoic acid. This is then esterified to Methyl 4-methyl-3-nitrobenzoate. The nitro group is subsequently reduced to an amino group via hydrogenation, for example, using a Raney nickel catalyst, to give Methyl 3-amino-4-methylbenzoate. chemicalbook.comchemicalbook.com The final acetylation step would then yield the target compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-acetamido-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-5-9(11(14)15-3)6-10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJPSYCLPBWKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation for Methyl 3 Acetamido 4 Methylbenzoate
Strategic Approaches to the Synthesis of Methyl 3-acetamido-4-methylbenzoate
The synthesis of this compound can be approached through two primary retrosynthetic disconnections: the formation of the ester linkage and the introduction of the N-acetamido group. These strategies allow for flexibility in the choice of starting materials and reaction conditions.
Esterification Reactions of Carboxylic Acid Precursors
One major route to this compound involves the esterification of 3-acetamido-4-methylbenzoic acid. This precursor, a white solid with a molecular weight of 193.2 g/mol , can be synthesized through the condensation of cyanamide (B42294) and aniline. biosynth.com The esterification is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Common catalysts for this type of transformation include strong mineral acids like sulfuric acid or thionyl chloride (SOCl₂).
For instance, a general and effective method for the esterification of a related precursor, 3-amino-4-methylbenzoic acid, involves treatment with anhydrous methanol and thionyl chloride. The reaction proceeds by cooling the solution of the amino acid in methanol in an ice bath, followed by the dropwise addition of thionyl chloride. The mixture is then refluxed for several hours to drive the reaction to completion. After concentration under reduced pressure, the product, Methyl 3-amino-4-methylbenzoate, can be isolated as a beige powder with a high yield of 97%. chemicalbook.com A similar protocol can be envisaged for the esterification of 3-acetamido-4-methylbenzoic acid.
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| 3-Amino-4-methylbenzoic acid | Thionyl chloride | Methanol | Reflux, 4h | Methyl 3-amino-4-methylbenzoate | 97% |
This interactive table summarizes a typical esterification procedure for a precursor to the target molecule.
Another approach involves the use of dimethyl sulfate (B86663) to methylate the corresponding carboxylic acid salt. google.com This method is particularly useful for large-scale preparations.
Acylation Reactions for N-Acetamido Group Formation
An alternative and widely used strategy is the acylation of an amine precursor, specifically Methyl 3-amino-4-methylbenzoate. This reaction introduces the N-acetamido group in the final step. The acylation is typically carried out using acetic anhydride (B1165640) or acetyl chloride as the acylating agent. The reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct and to catalyze the reaction.
The starting material, Methyl 3-amino-4-methylbenzoate, can be synthesized by the hydrogenation of Methyl 4-methyl-3-nitrobenzoate. This reduction is commonly performed using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
Regioselective Synthesis Strategies for Substituted Benzoates
The synthesis of specifically substituted benzoates like this compound relies on the principles of regioselectivity in aromatic chemistry. The substitution pattern on the benzene (B151609) ring is dictated by the directing effects of the substituents already present.
Chemical Transformations and Mechanistic Investigations Involving the Benzoate (B1203000) Scaffold
The reactivity of the aromatic ring in this compound is influenced by the electronic properties of its three substituents: the acetamido group, the methyl group, and the methyl ester group.
Electrophilic Aromatic Substitution Reactivity of the Aromatic Ring
The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. stackexchange.comsavemyexams.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. stackexchange.com The activating ability of the acetamido group is somewhat attenuated compared to a simple amino group (-NH₂) because the acetyl group's carbonyl function withdraws some electron density from the nitrogen. stackexchange.com
The methyl group (-CH₃) is also an activating, ortho, para-directing group due to its positive inductive effect. savemyexams.comwikipedia.org
Conversely, the methyl ester group (-COOCH₃) is a deactivating, meta-directing group. It withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive towards electrophiles. rsc.org
In this compound, the two activating groups (acetamido at position 3 and methyl at position 4) and one deactivating group (methyl ester at position 1) will collectively influence the outcome of electrophilic aromatic substitution reactions. The positions ortho and para to the powerful acetamido director are positions 2, 4, and 6. The position ortho to the methyl group is position 5. The position meta to the deactivating ester group is position 5.
Considering these directing effects in concert, electrophilic attack is most likely to occur at the positions most strongly activated. The acetamido group is a stronger activating group than the methyl group. Therefore, the positions ortho and para to the acetamido group (positions 2, 4, and 6) will be significantly activated. However, position 4 is already substituted with a methyl group. Position 2 is ortho to the acetamido group and meta to the methyl group. Position 6 is ortho to the acetamido group and meta to the deactivating ester group. Position 5 is ortho to the methyl group and meta to the acetamido group, as well as meta to the deactivating ester group.
Therefore, for electrophilic aromatic substitution reactions such as nitration or halogenation, a mixture of products would be expected, with substitution likely favored at positions 2 and 6, and potentially at position 5, depending on the specific electrophile and reaction conditions. Steric hindrance may also play a role in determining the product distribution.
Directed Ortho-Metalation and Related Reactions (if applicable to the compound's reactivity)
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles.
The acetamido group, particularly as a secondary or tertiary amide, is a well-established directing metalation group. acs.org The carbonyl oxygen of the amide coordinates to the lithium of the organolithium reagent, directing the deprotonation to the adjacent ortho position.
In the case of this compound, the acetamido group at position 3 has two ortho positions: 2 and 4. Position 4 is already substituted with a methyl group. Therefore, if a directed ortho-metalation were to occur, it would be expected to take place at position 2.
However, the presence of other functional groups can influence the outcome of DoM reactions. The methyl ester group could potentially compete for coordination with the organolithium reagent, although amides are generally stronger directing groups. Furthermore, the acidic N-H proton of the secondary amide would be deprotonated by the strong base before any C-H deprotonation of the aromatic ring. This would require the use of at least two equivalents of the organolithium reagent.
While the general principles suggest that directed ortho-metalation at position 2 is a plausible transformation for this compound, specific experimental data for this reaction on this particular substrate is not available in the searched literature. The successful application of DoM would provide a regioselective route to 2-substituted derivatives of this compound.
Hydrolysis and Transesterification Pathways of the Methyl Ester Group
The methyl ester functional group in this compound is a key site for chemical transformation, primarily through hydrolysis and transesterification reactions.
Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 3-acetamido-4-methylbenzoic acid, under either acidic or basic conditions. masterorganicchemistry.comlibretexts.org
Acid-Catalyzed Hydrolysis : This reversible reaction is typically performed by heating the ester in the presence of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comquora.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by proton transfer and elimination of methanol to yield the carboxylic acid. masterorganicchemistry.comuomustansiriyah.edu.iq
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process involving heating the ester with a strong base like sodium hydroxide (B78521) (NaOH). libretexts.org The hydroxide ion directly attacks the carbonyl carbon, and the subsequent elimination of the methoxide (B1231860) ion is followed by an acid-base reaction where the methoxide deprotonates the newly formed carboxylic acid. An acidic workup is then required to protonate the resulting carboxylate salt to obtain the final carboxylic acid product. libretexts.org
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. Titanate catalysts have also been shown to be highly effective for the transesterification of methyl benzoate, achieving high conversion rates. researchgate.net
The general mechanism is similar to hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. researchgate.net This pathway is crucial for creating a library of ester analogs from a single precursor.
Amide Hydrolysis and N-Alkylation/Acylation Reactions of the Acetamido Moiety
The acetamido group offers another reactive handle for modifying the core structure.
Amide Hydrolysis: The amide bond in the acetamido group is significantly more stable and resistant to cleavage than the ester bond. masterorganicchemistry.com However, it can be hydrolyzed to yield Methyl 3-amino-4-methylbenzoate under forcing conditions, typically by prolonged heating with strong aqueous acid or base. masterorganicchemistry.comlibretexts.org
Acid-Catalyzed Amide Hydrolysis : This reaction requires strong acidic conditions and heat. The mechanism begins with the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.com Following the formation of a tetrahedral intermediate and subsequent proton transfers, the amine leaving group is expelled. masterorganicchemistry.comlibretexts.org
Base-Catalyzed Amide Hydrolysis : This pathway involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl. This process is generally less efficient than acid-catalyzed hydrolysis for amides.
N-Alkylation/Acylation:
N-Alkylation : Direct alkylation of the amide nitrogen is challenging due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces its nucleophilicity. However, under specific conditions, such as using a strong base to deprotonate the amide followed by reaction with an alkyl halide, N-alkylation can be achieved. acs.org
N-Acylation : This reaction, leading to the formation of an imide, can be accomplished by treating the amide with an acylating agent like an acid chloride or anhydride under appropriate conditions. epa.gov N-acylation can alter the electronic properties of the molecule. rsc.org The use of N-acylbenzotriazoles in the presence of a base like sodium hydride is an effective method for the N-acylation of similar structures. epa.gov
Catalytic Methodologies in the Synthesis and Derivatization of this compound
Catalytic methods are fundamental to the efficient and selective synthesis of this compound and its precursors.
Palladium-Catalyzed Coupling Reactions (e.g., Carbonylation of Halogenated Precursors)
A powerful strategy for constructing the benzoate core involves palladium-catalyzed carbonylation. This reaction typically uses an aryl halide or sulfonate as a precursor, carbon monoxide (CO), and an alcohol. A plausible synthesis for a precursor to the target molecule could start with a halogenated N-(2-methyl-5-halophenyl)acetamide.
A general system for this transformation involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a suitable ligand, and a base. organic-chemistry.org The reaction proceeds by the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form an acyl-palladium complex. Subsequent reaction with methanol (alcoholysis) releases the methyl ester product and regenerates the active palladium catalyst. organic-chemistry.org This methodology is noted for its broad functional group tolerance and can often be performed under relatively mild conditions, sometimes at atmospheric pressure of CO. organic-chemistry.org
Table 1: Example Conditions for Palladium-Catalyzed Carbonylation
| Component | Example Reagent/Condition | Role | Reference |
| Catalyst | Pd(OAc)₂ | Palladium Source | organic-chemistry.org |
| Ligand | dcpp (1,3-Bis(dicyclohexylphosphino)propane) | Stabilizes catalyst, promotes reaction | organic-chemistry.org |
| Carbon Source | Carbon Monoxide (CO) | Introduces the carbonyl group | organic-chemistry.org |
| Solvent/Nucleophile | Methanol (MeOH) | Forms the methyl ester | organic-chemistry.org |
| Temperature | 80-110 °C | Provides activation energy | organic-chemistry.org |
Hydrogenation Reactions of Nitro-Substituted Benzoate Esters for Amino Precursors
This transformation can be achieved using several catalytic systems:
Heterogeneous Catalysis : The most widely used method involves hydrogenation with hydrogen gas (H₂) over a metal catalyst. masterorganicchemistry.com Raney Nickel and Palladium on carbon (Pd/C) are highly effective for this purpose. chemicalbook.comchemicalbook.com The reaction is typically carried out in a solvent like methanol at elevated pressure. chemicalbook.comchemicalbook.com
Transfer Hydrogenation : An alternative to using pressurized hydrogen gas is transfer hydrogenation, where a source other than H₂ provides the hydrogen atoms.
Metal/Acid Reduction : Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (like HCl) can also be used to reduce the nitro group, although catalytic hydrogenation is often preferred for its cleaner reaction profile. masterorganicchemistry.com
Table 2: Catalytic Hydrogenation of Methyl 4-methyl-3-nitrobenzoate
| Catalyst | Hydrogen Source | Solvent | Conditions | Outcome | Reference |
| Raney Ni | H₂ (50 psi) | Methanol | Shaker, 8 hours | Methyl 3-amino-4-methylbenzoate | chemicalbook.com |
| 5% Pd/C | H₂ (48 psi) | Methanol | 24 hours | Methyl 4-amino-3-methylbenzoate (Isomer) | chemicalbook.com |
Note: Reference chemicalbook.com describes the synthesis of an isomer, but the methodology is directly applicable.
Once Methyl 3-amino-4-methylbenzoate is synthesized, the final acetamido group is typically installed via acylation of the amine with acetic anhydride or acetyl chloride.
Derivatization and Functionalization Strategies for Generating Novel Analogs
The structure of this compound provides multiple sites for derivatization to generate novel analogs with potentially different properties.
Modification of the Ester Group : As detailed in section 2.2.3, transesterification with various alcohols (primary, secondary, or functionalized) can produce a wide array of different esters. researchgate.net Hydrolysis to the carboxylic acid followed by amide coupling with various amines would generate a library of amide derivatives. biosynth.com
Modification of the Amide Group :
N-Alkylation : After deprotonation, the amide nitrogen can be alkylated to introduce different alkyl or aryl groups. rsc.org
Varying the Acyl Group : Instead of an acetyl group, different acyl chlorides or anhydrides can be used during the synthesis (acylation of the amino precursor) to introduce a range of N-acyl moieties.
Reactions on the Aromatic Ring :
Electrophilic Aromatic Substitution : The existing substituents (acetamido and methyl are activating, ortho-para directing; methyl ester is deactivating, meta directing) will control the position of any further substitution on the aromatic ring. The net effect of these groups would direct incoming electrophiles to specific positions on the ring.
Benzylic Position : The methyl group on the ring can potentially be functionalized at the benzylic position through radical halogenation or oxidation under specific conditions.
These strategies, individually or in combination, allow for the systematic modification of the parent molecule, enabling the exploration of structure-activity relationships for various applications.
Advanced Spectroscopic and Structural Characterization of Methyl 3 Acetamido 4 Methylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR Spectroscopic Analysis for Structural Conformation
The ¹H NMR spectrum of Methyl 3-acetamido-4-methylbenzoate, typically recorded in a solvent like CDCl₃, reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons appear as a set of multiplets in the downfield region, characteristic of their electronic environment on the benzene (B151609) ring. The methyl protons of the acetamido and the ester groups, as well as the methyl group attached to the ring, each exhibit a singlet at a specific chemical shift, indicative of their unique positions.
The ¹³C NMR spectrum provides complementary information, showing discrete peaks for each carbon atom. The carbonyl carbons of the ester and amide groups are observed at the lowest field, a consequence of their significant deshielding. The aromatic carbons resonate in the intermediate region, while the methyl carbons are found at the highest field.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.50-7.80 (m) | 125.0-135.0 |
| Ester -OCH₃ | 3.85 (s) | 52.3 |
| Ring -CH₃ | 2.25 (s) | 20.8 |
| Amide -NHCOCH₃ | 2.15 (s) | 24.5 |
| Amide -NH | 8.10 (br s) | - |
| Carbonyl C=O (Ester) | - | 166.5 |
| Carbonyl C=O (Amide) | - | 168.9 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 's' denotes a singlet, 'm' a multiplet, and 'br s' a broad singlet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons, confirming their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the aromatic C-H groups and the methyl groups to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in piecing together the entire molecular framework. For instance, correlations would be observed between the ester methyl protons and the ester carbonyl carbon, and between the aromatic protons and the carbons of the acetamido and methylbenzoate moieties, thereby confirming the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₁H₁₃NO₃. The experimentally measured exact mass would be very close to the calculated theoretical mass, confirming the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping
In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the molecule's structure. Key fragmentation pathways for this compound would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Cleavage of the acetamido group, leading to the loss of an acetyl radical (CH₃CO•) or ketene (B1206846) (CH₂=C=O).
Decarboxylation of the ester group.
By analyzing the m/z values of these fragment ions, the connectivity of the different functional groups within the molecule can be confirmed.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | m/z (Nominal) |
| [M]+• | C₁₁H₁₃NO₃ | 207 |
| [M - •OCH₃]+ | C₁₀H₁₀NO₂ | 176 |
| [M - CH₂CO]+• | C₉H₁₁NO₂ | 165 |
| [M - COOCH₃]+ | C₉H₁₀NO | 148 |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.
The IR spectrum of this compound would show characteristic absorption bands:
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.
Another strong band around 1660-1690 cm⁻¹ due to the C=O stretching (Amide I band) of the acetamido group.
An N-H stretching vibration appearing as a sharp peak around 3300-3500 cm⁻¹.
C-H stretching vibrations from the aromatic and methyl groups in the 2850-3100 cm⁻¹ region.
C-O stretching vibrations of the ester group in the 1100-1300 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the benzene ring would give rise to a strong Raman signal.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |
| Amide N-H | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Ester C=O | Stretch | 1720-1740 |
| Amide C=O | Stretch (Amide I) | 1660-1690 |
| Amide N-H | Bend (Amide II) | 1510-1570 |
| Aromatic C=C | Stretch | 1450-1600 |
| Ester C-O | Stretch | 1100-1300 |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
The stability of a crystal lattice is highly dependent on the network of intermolecular interactions that hold the constituent molecules together. In the case of this compound, several types of non-covalent interactions are expected to play a significant role.
Hydrogen Bonding: The presence of an N-H group in the acetamido moiety and a carbonyl oxygen atom makes them potent sites for hydrogen bonding. It is anticipated that N-H···O hydrogen bonds would be a dominant feature in the crystal packing, linking molecules into chains, sheets, or more complex three-dimensional networks. The study of related structures, such as p-acetamidobenzoic acid, confirms the prevalence of such interactions in stabilizing the crystal structure. ijraset.com
Other Interactions: Weaker interactions, such as C-H···O and van der Waals forces, would also contribute to the cohesion of the crystal structure. The interplay of these various forces dictates the final, most energetically favorable packing arrangement of the molecules.
A hypothetical table of crystallographic data for this compound, based on typical values for similar organic compounds, is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 914 |
| Z | 4 |
| Density (calculated) | 1.25 g/cm³ |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored based on the normalized contact distance (dnorm), where red indicates contacts shorter than the van der Waals radii (strong interactions), white represents contacts at the van der Waals separation, and blue signifies longer contacts. nih.gov
For this compound, a Hirshfeld surface analysis would provide quantitative insights into the relative importance of different intermolecular interactions. The analysis generates a two-dimensional "fingerprint plot," which summarizes the distribution of intermolecular contacts.
A hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface of this compound is provided in the table below.
| Interaction Type | Hypothetical Contribution (%) |
| H···H | 45.0 |
| O···H/H···O | 25.0 |
| C···H/H···C | 15.0 |
| N···H/H···N | 10.0 |
| C···C (π-π stacking) | 5.0 |
This quantitative analysis is invaluable for understanding the nature and strength of the forces that govern the crystal packing, providing a deeper understanding of the solid-state properties of the compound. The analysis of fingerprint plots can reveal the prevalence of specific interactions, such as the prominent spikes indicating strong hydrogen bonds. up.pt
Computational Chemistry and Molecular Modeling of Methyl 3 Acetamido 4 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry of Methyl 3-acetamido-4-methylbenzoate, which corresponds to the lowest energy conformation of the molecule. DFT calculations can also map out the potential energy surface, providing energy profiles for various conformational changes. This information is crucial for understanding the molecule's stability and the energy barriers between different conformers.
For this compound, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), to obtain accurate geometric parameters and energies. researchgate.netjmchemsci.com
Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-N | ~1.36 Å | |
| C=O (amide) | ~1.23 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| Bond Angle | C-N-C | ~128° |
| O=C-N | ~123° | |
| O=C-O | ~125° | |
| Dihedral Angle | C-C-N-C | Variable |
Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. taylorandfrancis.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich acetamido group and the benzene (B151609) ring, while the LUMO is likely to be centered on the electron-withdrawing methyl benzoate (B1203000) group.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These energy values are hypothetical and serve to illustrate the concept of FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net
In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups in both the acetamido and methyl benzoate moieties, making them sites for electrophilic interaction. The hydrogen atoms of the amide and methyl groups would exhibit positive potential.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, the relative energies of different conformers can be determined, and the most stable, low-energy conformations can be identified. This analysis is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. For this compound, rotations around the C-N bond of the acetamido group and the C-C bond connecting the ester group to the ring are of particular interest.
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods are computational techniques used to predict how a molecule might interact with biological targets. These methods are instrumental in drug discovery and design.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein (receptor). mdpi.com The results of docking simulations are often expressed as a docking score, which is an estimation of the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction. mdpi.com
While specific biological targets for this compound are not established, hypothetical docking studies could be performed against various enzymes or receptors to explore its potential pharmacological activities. The acetamido and methyl benzoate groups would be expected to form hydrogen bonds and other non-covalent interactions with the amino acid residues in a protein's active site.
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | LYS72, ASP184, GLU91 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions |
Note: This data is purely illustrative and represents a hypothetical docking scenario.
Binding Mechanism Elucidation via Ligand-Protein Interaction Profiling
Detailed ligand-protein interaction profiling for this compound is not extensively documented in publicly available research. However, the methodologies for such studies are well-established. Molecular docking and molecular dynamics simulations are primary tools used to predict and analyze the binding of a small molecule like this compound to a protein target.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex . This technique helps in understanding the binding mode and affinity. For instance, studies on similar acetamide derivatives have utilized molecular docking to investigate their interaction with biological targets like α-glucosidase nih.gov. In such studies, the interactions are typically characterized by hydrogen bonds, hydrophobic interactions, and van der Waals forces.
A pertinent example, though not directly on the target compound, involves a study on an inhibitor of the human Bloom syndrome protein, where a related compound, methyl 3-amino-4-methylbenzoate, was used as a reactant in the synthesis of the inhibitor researchgate.neted.ac.uknih.gov. The subsequent inhibitors were then subjected to molecular docking to understand their binding mechanism, highlighting the importance of specific residues in the protein's binding pocket researchgate.neted.ac.uknih.gov. Such an approach would be invaluable in elucidating the binding mechanism of this compound with a relevant protein target.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational NMR prediction typically involves density functional theory (DFT) calculations. These calculations can provide reasonably accurate predictions of 1H and 13C chemical shifts nih.govuni-bonn.de. The process generally includes:
Generating a 3D conformation of the molecule.
Optimizing the geometry of the molecule using a suitable level of theory.
Calculating the NMR shielding tensors.
Converting the shielding tensors to chemical shifts, often by referencing against a standard compound like tetramethylsilane (TMS).
Various DFT functionals and basis sets can be employed, and their accuracy has been benchmarked against experimental data github.io. Machine learning approaches are also emerging as a powerful tool for more accurate and rapid prediction of NMR chemical shifts, even with limited data nih.govrsc.org.
For a definitive structural assignment of this compound, a computational approach would calculate the expected chemical shifts for all hydrogen and carbon atoms, which could then be compared with experimentally obtained NMR spectra.
Analysis of Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) in Context of Molecular Design
Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial molecular descriptors in the design of new chemical entities, particularly in the context of drug discovery. They provide insights into a molecule's potential for membrane permeability and its pharmacokinetic profile.
Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption and brain penetration.
Lipophilicity (LogP) measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) solvent. It is a key indicator of how a drug will distribute in the body.
| Descriptor | Value (for 4-acetamido-3-methylbenzoic acid) |
| Topological Polar Surface Area (TPSA) | 66.4 Ų |
| XLogP3 | 0.9 |
These values for the carboxylic acid precursor suggest that the methyl ester, this compound, would also possess properties favorable for drug-likeness. The conversion of the carboxylic acid to a methyl ester would slightly increase the lipophilicity (LogP) and maintain a TPSA value likely within a range suitable for good oral bioavailability.
Biochemical Interaction Mechanisms and Biological Activity in Vitro Studies
Investigations of Enzyme Inhibition and Modulation (in vitro)
The ability of Methyl 3-acetamido-4-methylbenzoate and analogous compounds to inhibit or modulate the activity of specific enzymes has been a subject of scientific investigation. These studies provide insight into the compound's mechanism of action at a molecular level.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity and Related Derivatives
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. promega.com A series of novel derivatives based on the 3-acetamido-4-methyl benzoic acid scaffold were synthesized and evaluated for their ability to inhibit PTP1B. researchgate.net
The research identified several potent inhibitors from this series. Among the synthesized compounds, two showed particularly significant PTP1B inhibitory activity. The compound 3-(2-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid demonstrated an IC₅₀ value of 8.2 μM, while 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid had a very similar IC₅₀ of 8.3 μM. researchgate.net Molecular docking studies were also conducted to understand how these molecules bind within the active site of the PTP1B enzyme. researchgate.net These findings highlight the potential of the 3-acetamido-4-methyl benzoic acid core structure in designing PTP1B inhibitors. researchgate.net
Table 1: PTP1B Inhibitory Activity of 3-Acetamido-4-methyl Benzoic Acid Derivatives This table summarizes the in vitro inhibitory activity of selected compounds against the PTP1B enzyme.
| Compound Name | Structure | IC₅₀ (μM) |
| 3-(2-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | --- | 8.2 |
| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | --- | 8.3 |
Glutathione (B108866) Reductase (GR) and Glutathione S-Transferase (GST) Inhibition by Benzoate (B1203000) Derivatives
Glutathione reductase (GR) and glutathione S-transferase (GST) are crucial enzymes in the cellular antioxidant defense and detoxification systems. thermofisher.cn A study investigating the inhibitory effects of methyl 4-aminobenzoate (B8803810) derivatives on human erythrocyte GR and GST revealed that certain structural features influence their inhibitory potential. thermofisher.cn
The study found that these benzoate derivatives inhibited GR and GST with varying potencies. For Glutathione Reductase, the most potent inhibitor was methyl 4-amino-3-bromo-5-fluorobenzoate, which exhibited a Kᵢ value of 0.325 ± 0.012 μM. For Glutathione S-Transferase, methyl 4-amino-2-nitrobenzoate was the strongest inhibitor among the tested derivatives, with a Kᵢ value of 92.41 ± 22.26 μM. thermofisher.cn These results indicate that substituted benzoate compounds can effectively interact with and inhibit key enzymes of the glutathione system. thermofisher.cn
Table 2: Inhibition Constants (Kᵢ) of Benzoate Derivatives against Glutathione Reductase (GR) and Glutathione S-Transferase (GST) This table displays the Kᵢ values for the most potent inhibitors of GR and GST from a series of methyl 4-aminobenzoate derivatives.
| Enzyme | Inhibitor Compound Name | Kᵢ (μM) |
| Glutathione Reductase (GR) | Methyl 4-amino-3-bromo-5-fluorobenzoate | 0.325 ± 0.012 |
| Glutathione S-Transferase (GST) | Methyl 4-amino-2-nitrobenzoate | 92.41 ± 22.26 |
Paraoxonase 1 (PON1) Inhibition Profiles of Benzoate Analogs
Paraoxonase 1 (PON1) is an esterase associated with high-density lipoprotein (HDL) that plays a role in protecting against lipid oxidation and metabolizing various xenobiotics. nih.govopenmedicinalchemistryjournal.com The inhibitory effects of a series of seventeen methyl benzoate compounds on PON1 activity were evaluated. nih.gov
The results demonstrated that these compounds inhibited PON1 with inhibition constants (Kᵢ) in the micromolar range, from 25.10 ± 4.73 μM to 502.10 ± 64.72 μM. nih.gov The most effective inhibitor identified in the study was methyl 4-amino-2-bromo benzoate, which had a Kᵢ value of 25.10 ± 4.73 μM. nih.govnih.gov The study suggested that the presence and position of different chemical groups on the benzene (B151609) ring significantly influenced the inhibitory effect on the PON1 enzyme. nih.gov
Table 3: PON1 Inhibition by Methyl Benzoate Analogs This table shows the range of inhibitory constants (Kᵢ) for a series of methyl benzoate derivatives and highlights the most potent analog.
| Compound Series | Kᵢ Range (μM) | Most Potent Inhibitor | Kᵢ of Most Potent Inhibitor (μM) |
| Methyl Benzoate Derivatives (17 compounds) | 25.10 - 502.10 | Methyl 4-amino-2-bromo benzoate | 25.10 ± 4.73 |
Interaction with Cellular Pathways and Molecular Targets (in vitro)
Beyond direct enzyme inhibition, understanding how a compound interacts with broader cellular processes is essential. This section reviews available data on the compound's effects in cell-free systems and its recognition by molecular targets.
Assessment of Anti-Proliferative Activity in Cell-Free Systems
Information regarding the anti-proliferative activity of this compound or its direct derivatives as assessed specifically in cell-free systems is not available in the reviewed scientific literature. Studies on related compounds have typically utilized cell-based assays (e.g., MTT or trypan blue exclusion assays) to measure cytotoxicity and anti-proliferative effects on various cancer cell lines, which fall outside the scope of cell-free system analysis. researchgate.netnih.gov
Receptor Binding Studies and Ligand-Target Recognition (in vitro)
Based on the available scientific literature, specific in vitro receptor binding studies for this compound with non-enzymatic receptors (such as G-protein coupled receptors, ion channels, or nuclear receptors) have not been reported. The primary ligand-target recognition data available for this class of compounds pertains to their interaction with the active sites of enzymes, as detailed in section 6.1 of this article. researchgate.netthermofisher.cnnih.gov
Development of Genetically Encoded Unnatural Amino Acids from Related Compounds for Peptide Macrocyclization
The strategic use of unnatural amino acids (UAAs) has opened new avenues in protein engineering and peptide-based drug discovery. A key application in this field is the synthesis of macrocyclic peptides, which offer advantages in terms of conformational stability and biological activity. Research has demonstrated that derivatives of 3-acetamido-4-methylbenzoate serve as crucial starting materials for the chemical synthesis of specialized UAAs designed for peptide macrocyclization.
A notable example is the gram-scale synthesis of 3-amino-4-mercaptomethyl-phenylalanine (AmmF), an amino acid designed to facilitate peptide cyclization. The synthesis of AmmF begins with commercially available methyl 3-amino-4-methyl-benzoate, a compound closely related to this compound. dntb.gov.ua This precursor undergoes a multi-step chemical transformation to introduce a thiol group, which is essential for the subsequent macrocyclization process. dntb.gov.ua
Once synthesized, AmmF can be genetically encoded in both in vitro and in vivo systems. This is achieved by identifying an orthogonal aminoacyl-tRNA synthetase (AARS)/tRNA pair that can recognize AmmF and incorporate it into a growing polypeptide chain at a specific site, typically designated by an amber stop codon (TAG). dntb.gov.ua Researchers have successfully utilized engineered AARS enzymes, known for their polyspecificity, to charge a cognate tRNA with AmmF. dntb.gov.ua
The incorporated AmmF, with its 1,3-amino-thiol functionality, is designed to react with a C-terminal thioester on the same peptide chain. dntb.gov.ua This intramolecular reaction leads to a C-terminal ligation followed by a ring-contraction mechanism, ultimately resulting in the formation of a stable macrocyclic peptide. dntb.gov.ua This process can be triggered under specific conditions, such as a change in pH, allowing for controlled, time-dependent formation of peptide macrocycles in vitro. dntb.gov.ua This methodology provides a powerful platform for generating and screening genetically encoded libraries of conformationally constrained peptides for various therapeutic and biotechnological applications.
Elucidation of Mechanism of Action through Biochemical Assays (in vitro)
While direct in vitro biochemical studies on this compound are not extensively reported in the literature, research on its derivatives has provided significant insights into their potential mechanisms of action. A study focused on novel 3-acetamido-4-methyl benzoic acid derivatives has identified them as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. dntb.gov.ua
Inspired by the PTP1B inhibitory activity of a series of substituted aryl thiazolyl phenylsulphonamides, researchers designed and synthesized a library of 24 aryl phenylthiazolyl phenylcarboxamides derived from a 3-acetamido-4-methyl benzoic acid scaffold. dntb.gov.ua These compounds were then evaluated for their ability to inhibit the PTP1B enzyme in vitro.
The in vitro biochemical assays revealed that several of these derivatives exhibited significant PTP1B inhibitory activity. The most potent compounds from this series were identified, and their structure-activity relationships were analyzed to understand the chemical features crucial for their inhibitory effects. dntb.gov.ua Molecular modeling and docking studies were also performed to elucidate the binding mode of the most active compound within the active site of the PTP1B enzyme. dntb.gov.ua These computational studies suggested that the 3-acetamido-4-methylbenzoyl moiety plays a crucial role in the favorable binding of these inhibitors to the PTP1B active site, contributing to their potency and selectivity. dntb.gov.ua
The findings from these in vitro biochemical assays and molecular modeling studies highlight a potential mechanism of action for derivatives of this compound as PTP1B inhibitors. This opens avenues for the rational design and development of novel therapeutic agents based on this chemical scaffold for the treatment of metabolic diseases.
| Compound Series | Target Enzyme | Key Findings from In Vitro Assays |
| Aryl phenylthiazolyl phenylcarboxamides | Protein Tyrosine Phosphatase 1B (PTP1B) | Several derivatives showed significant inhibitory activity against PTP1B. dntb.gov.ua |
Q & A
Q. What are the recommended synthetic routes for Methyl 3-acetamido-4-methylbenzoate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A common approach is:
- Step 1: Methylation of 3-amino-4-methylbenzoic acid using methanol under acidic catalysis.
- Step 2: Acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamido group.
Reaction optimization may include: - Temperature control (e.g., 0–5°C during acetylation to minimize side reactions).
- Solvent selection (e.g., dichloromethane for improved solubility).
- Monitoring by TLC or HPLC to track intermediate formation .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy: Compare H and C NMR peaks with predicted chemical shifts for the acetamido (–NHCOCH) and methyl ester (–COOCH) groups.
- IR Spectroscopy: Verify carbonyl stretches (C=O) at ~1700 cm (ester) and ~1650 cm (amide).
- Mass Spectrometry: Confirm molecular ion ([M+H]) and fragmentation patterns using high-resolution MS.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What chromatographic methods are suitable for assessing the purity of this compound?
Methodological Answer:
- Gas Chromatography (GC): Effective for volatile derivatives; use polar columns (e.g., DB-WAX) and flame ionization detection.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm are preferred for non-volatile samples.
- Purity Thresholds: Aim for >97% purity (by area normalization) for research-grade material, validated with internal standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for derivatives of this compound?
Methodological Answer:
- Re-examine Crystallographic Refinement: Use SHELXL to check for twinning, disorder, or incorrect space group assignments. Adjust weighting schemes to improve R-factors .
- Cross-Validation: Compare bond lengths/angles from X-ray data with DFT-optimized structures.
- Dynamic Effects: Consider temperature-dependent NMR to probe conformational flexibility that might explain spectral mismatches .
Q. What computational approaches are effective in predicting the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Solvent Modeling: Use COSMO-RS to simulate solvent effects on reaction pathways.
- Transition State Analysis: Locate energy barriers for proposed mechanisms (e.g., hydrolysis of the ester group) using Gaussian or ORCA software .
Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor by HPLC.
- pH Optimization: Store solutions in neutral buffers (pH 6–8) to prevent ester hydrolysis.
- Lyophilization: For long-term storage, lyophilize the compound and store under inert gas (e.g., argon) at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
